
1-(4-Bromophenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)azetidin-3-ol is a chemical compound belonging to the azetidine class, which is characterized by a four-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)azetidin-3-ol typically involves the reaction of 4-bromobenzylamine with ethyl 2-bromoacetate under basic conditions to form the azetidine ring. This is followed by hydrolysis to yield the desired product . Another method involves the cyclization of N-(4-bromophenyl)amino alcohols under acidic conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The bromine atom allows for nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, alcohols, and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Bromophenyl)azetidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit or modulate biological activity. The bromine atom can also participate in halogen bonding, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)azetidin-3-ol
- 1-(4-Fluorophenyl)azetidin-3-ol
- 1-(4-Methylphenyl)azetidin-3-ol
Uniqueness
1-(4-Bromophenyl)azetidin-3-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and ability to participate in halogen bonding can lead to different biological activities and synthetic applications .
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(4-bromophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-3-8(4-2-7)11-5-9(12)6-11/h1-4,9,12H,5-6H2 |
InChI Key |
HXFNLHSZMGNQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


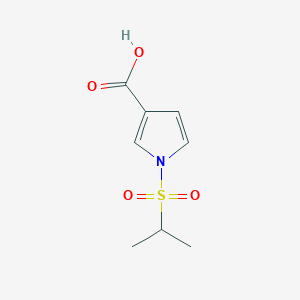
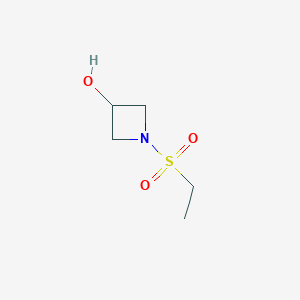
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)

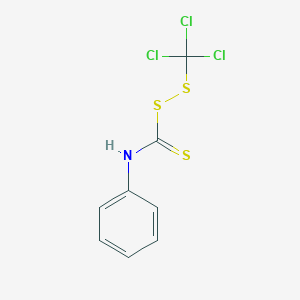
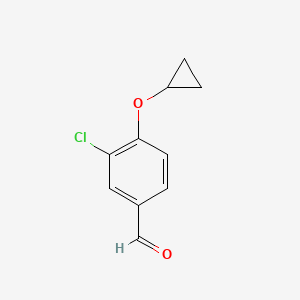
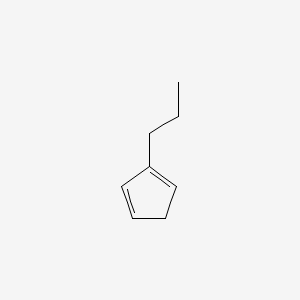
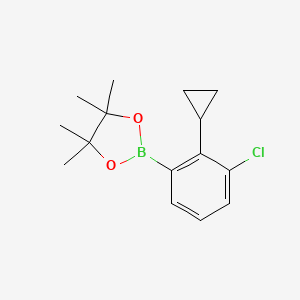


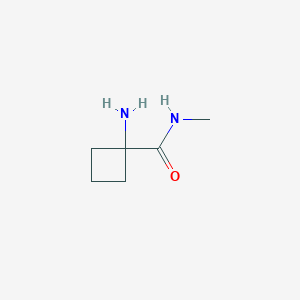


![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)
